molecular formula C24H19N B13347450 N-phenyl-4-(2-phenylphenyl)aniline

N-phenyl-4-(2-phenylphenyl)aniline

Cat. No.: B13347450
M. Wt: 321.4 g/mol
InChI Key: HGMBTHRVPXKFFM-UHFFFAOYSA-N
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Description

N-phenyl-4-(2-phenylphenyl)aniline is a triarylamine derivative characterized by a central aniline core substituted with a phenyl group at the nitrogen atom and a biphenyl moiety at the para position of the aromatic ring. This structure confers unique electronic and steric properties, making it relevant in materials science, particularly in organic electronics and nonlinear optics (NLO). Triarylamines are widely studied for their electron-donating capabilities, which enhance charge-transfer interactions in conjugated systems .

Properties

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

IUPAC Name

N-phenyl-4-(2-phenylphenyl)aniline

InChI

InChI=1S/C24H19N/c1-3-9-19(10-4-1)23-13-7-8-14-24(23)20-15-17-22(18-16-20)25-21-11-5-2-6-12-21/h1-18,25H

InChI Key

HGMBTHRVPXKFFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Overview

N-phenyl-4-(2-phenylphenyl)aniline is a chemical compound with potential applications in various fields. Efficient and cost-effective preparation methods are essential for its wider utilization.

Preparation via Condensation Reaction

  • Reactants An N-phenyl-2-pyrimidine-amine derivative can be produced through the direct condensation of a compound represented by Formula 2 and a compound represented by Formula 4 using a strong base as a catalyst.
  • Solvents At a temperature between -50 to 50°C, ideally -20 to 30°C, dissolve 1.0 equivalent of the compound represented by Formula 4 in an organic solvent, such as tetrahydrofuran, dimethylformamide, dimethylsulfoxide, toluene, N,N-dimethylacetamide, xylene, benzene, or N-methylpyrrolidinone, in the presence of 3.0 to 5.0 equivalents (preferably 3.5 to 4.5 equivalents) of base, and add the compound dropwise while stirring.
  • Procedure Dissolve 1.0 to 1.2 equivalents of the compound represented by Formula 2 (preferably 1.1 equivalents) in the selected organic solvent, add this solution dropwise, and stir the mixture. This method can increase the total yield by 70 to 90% compared to conventional synthesis methods.

Preparation of 2-phenyl, 4-hydroxy aniline

  • Reactants 2-nitro diphenyl can be used as a starting material to produce 2-phenyl, 4-hydroxy aniline.
  • Procedure Dissolve 180 parts of 2-nitro diphenyl in 2500 parts of ethyl alcohol and warm the solution to approximately 48°C. Add a solution of 60 parts ammonium chloride in 400 parts water, followed by the slow addition of 160 parts of zinc dust over 30 minutes while maintaining the temperature at 48°C. Continue stirring for an additional 15 minutes, then separate the solution from the suspended matter via filtration.
  • Isolation Add sufficient water to precipitate a yellow oil, which is the Z-phenyl, phenyl hydroxylamine. Separate the oil layer and extract the remaining aqueous layer with benzene. Combine the product in the benzene solution with the oil layer after removing the benzene by distillation under reduced pressure.
  • Rearrangement To form the Z-phenyl, 4-hydroxy aniline, slowly add the hydroxylamine to a mixture of 310 parts concentrated sulfuric acid in 3400 parts water, maintaining the temperature at approximately 0°C for one hour. Cool the mixture quickly and neutralize to methyl orange with aqueous caustic soda, then add sodium bicarbonate to precipitate the product.
  • Purification The resulting product can be purified by recrystallization from benzol or other known methods to obtain a nearly colorless crystalline product, which melts at 116-117°C.

Reaction Scheme Considerations

The preparation method involves a one-step condensation reaction through the catalysis of a strong base with starting materials, such as aniline (4a) and ester (2a). The method is efficient due to reduced production costs, simplified purification, and high yield/purity through selective reaction.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(2-phenylphenyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various aniline derivatives .

Scientific Research Applications

N-phenyl-4-(4-phenylphenyl)aniline is a complex organic compound with a central aniline structure and multiple phenyl groups, contributing to its stability and unique properties. While direct information on N-phenyl-4-(2-phenylphenyl)aniline is not available, the provided search results detail the applications of the similar compound N-phenyl-4-(4-phenylphenyl)aniline, which can be used to infer potential applications.

Potential Applications of N-phenyl-4-(4-phenylphenyl)aniline

  • Organic Electronics: N-phenyl-4-(4-phenylphenyl)aniline's unique electronic properties make it suitable for organic electronics, where efficient charge transport is critical.
  • Materials Science: This compound can be used in specialty materials, such as ionized radiation detectors, nonpolar laser dyes and single-molecule optical probes for scanning near-field microscopy.
  • Pharmaceuticals: Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial, antioxidant, and cytotoxic properties, indicating potential applications in pharmacology.
  • Chemical Synthesis: N-phenyl-4-(4-phenylphenyl)aniline can serve as a building block in the synthesis of complex organic molecules and polymers. It can undergo reactions such as oxidation, reduction, and electrophilic aromatic substitution to create various substituted terphenyls, quinones, and phenols.
ApplicationDescription
Organic ElectronicsDue to its unique arrangement of phenyl groups, N-phenyl-4-(4-phenylphenyl)aniline is particularly useful where charge transport efficiency is critical.
Materials ScienceIt is utilized in the production of specialty materials, such as ionized radiation detectors, nonpolar laser dyes, and single-molecule optical probes for scanning near-field microscopy.
PharmacologyCompounds with similar structures may exhibit antimicrobial, antioxidant, and cytotoxic properties. Further research is needed to explore these potential activities thoroughly.
Chemical SynthesisN-phenyl-4-(4-phenylphenyl)aniline can be used as a building block for synthesizing complex organic molecules and polymers. It undergoes oxidation, reduction, and electrophilic aromatic substitution, leading to the formation of substituted terphenyls, quinones, and phenols, which have applications in various fields.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituent at Para Position Molecular Weight (g/mol) Key Properties/Applications Reference
N-phenyl-4-(2-phenylphenyl)aniline Biphenyl ~333.4 (estimated) Electron donor for NLO materials Inferred
N-phenyl-4-(trifluoromethyl)aniline Trifluoromethyl 237.22 Enhanced hydrophobicity; halogen interactions
N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline Fluorenyl 409.52 High thermal stability; solid-state luminescence
4-phenyl-N-[4-[(E)-phenylazo]phenyl]-N-(4-phenylphenyl)aniline Azo-functionalized biphenyl ~483.5 (estimated) Photoisomerization; optical switching applications
N-phenyl-4-(2-phenylpropan-2-yl)aniline Cumyl (1-methyl-1-phenylethyl) 333.46 Steric hindrance; reduced aggregation

Electronic and Optical Properties

  • N-phenyl-4-(trifluoromethyl)aniline: The electron-withdrawing trifluoromethyl group reduces electron density at the aniline nitrogen, limiting its donor strength compared to biphenyl-substituted analogues. This compound is used in reactions requiring controlled charge transfer .
  • N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline : The planar fluorenyl group extends π-conjugation, improving intramolecular charge transfer (ICT) efficiency. This makes it suitable for light-emitting diodes (LEDs) and photovoltaic devices .
  • Azo-functionalized derivative (): The azo group introduces photoresponsive behavior, enabling applications in smart coatings and optical data storage. However, the biphenyl-azo combination may reduce thermal stability compared to non-azo analogues .

Steric and Solubility Considerations

  • N-phenyl-4-(2-phenylpropan-2-yl)aniline : The cumyl substituent introduces significant steric bulk, which prevents π-π stacking and aggregation in solid-state applications. This property is advantageous in organic semiconductors .
  • N-phenyl-4-(trifluoromethyl)aniline: The trifluoromethyl group enhances solubility in nonpolar solvents, facilitating solution-processed device fabrication .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenyl-4-(2-phenylphenyl)aniline, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acid derivatives. For example, a biphenyl boronic ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) can react with N-phenylaniline precursors under inert conditions (argon/nitrogen atmosphere) .
  • Optimization : Use Box-Behnken experimental design to systematically vary parameters (catalyst loading, temperature, solvent ratio) and identify optimal conditions via response surface methodology .
  • Purity Control : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
Synthetic RouteCatalystYield (%)Purity (HPLC)
Suzuki CouplingPd(PPh₃)₄78≥99%
Ullmann CouplingCuI6595%

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

  • Methodology : Perform single-crystal X-ray diffraction (XRD) using Mo-Kα radiation (λ = 0.71073 Å). Refine the structure with SHELXL , which employs least-squares algorithms to model atomic positions and thermal displacement parameters .
  • Challenges : Twinning or disordered solvent molecules may require manual adjustment of occupancy factors. Use the OLEX2 interface for real-time visualization and validation of hydrogen bonding networks.

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Effects : Compare reaction rates of derivatives with ortho-substituted phenyl groups (e.g., 2,6-dimethyl) versus para-substituted analogs using kinetic studies (NMR monitoring).
  • Electronic Effects : Measure Hammett substituent constants (σ) via UV-Vis spectroscopy to correlate electron-donating/withdrawing groups with catalytic turnover .
    • Data Interpretation : Bulky substituents reduce coupling efficiency by ~40% due to hindered catalyst access, while electron-withdrawing groups (e.g., -NO₂) accelerate oxidative addition steps.

Q. What experimental designs are suitable for studying the photocatalytic degradation of this compound in environmental systems?

  • Methodology : Employ MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation. Use a Box-Behnken design to optimize pH (4–10), catalyst load (0.5–2.5 g/L), and initial concentration (10–50 ppm) .
  • Analytical Tools : Track degradation via LC-MS (e.g., m/z peaks corresponding to hydroxylated intermediates) and TOC analysis to assess mineralization efficiency.
FactorOptimal ValueDegradation Efficiency (%)
pH7.292
Catalyst Load1.8 g/L88
Initial Conc.30 ppm85

Q. How can contradictions between spectroscopic data (e.g., NMR vs. XRD) during structural characterization be resolved?

  • Methodology :

  • Cross-Validation : Compare NMR-derived torsion angles with XRD-measured dihedral angles. Use DFT calculations (B3LYP/6-31G* level) to simulate NMR chemical shifts and match experimental data .
  • Dynamic Effects : Account for conformational flexibility in solution (NMR) versus static crystal packing (XRD) by analyzing variable-temperature NMR spectra.

Data Contradiction Analysis

  • Case Study : Discrepancies in aryl coupling yields (78% Suzuki vs. 65% Ullmann) may arise from competing side reactions (e.g., homocoupling in Ullmann). Mitigate by adding ligands (e.g., 1,10-phenanthroline) to stabilize copper intermediates .

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